molecular formula C14H16BrN3O3 B15207298 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile

3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile

Cat. No.: B15207298
M. Wt: 354.20 g/mol
InChI Key: NYQFHWBMGHJMNY-JXMROGBWSA-N
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Description

3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a synthetic organic compound that features a furan ring substituted with bromine and dimethylamino groups, a morpholine ring, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized and functionalized with bromine and dimethylamino groups.

    Introduction of the acrylonitrile group: This can be achieved through a Knoevenagel condensation reaction between a furan aldehyde derivative and malononitrile.

    Attachment of the morpholine ring: The morpholine ring can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine atom on the furan ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include furanones or carboxylic acids.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted furans with various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry:

Medicine

    Pharmacology: Investigated for its potential biological activity and therapeutic effects.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylamide
  • 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(piperidine-4-carbonyl)acrylonitrile

Uniqueness

The unique combination of functional groups in 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.20 g/mol

IUPAC Name

(E)-3-[4-bromo-5-(dimethylamino)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C14H16BrN3O3/c1-17(2)14-12(15)8-11(21-14)7-10(9-16)13(19)18-3-5-20-6-4-18/h7-8H,3-6H2,1-2H3/b10-7+

InChI Key

NYQFHWBMGHJMNY-JXMROGBWSA-N

Isomeric SMILES

CN(C)C1=C(C=C(O1)/C=C(\C#N)/C(=O)N2CCOCC2)Br

Canonical SMILES

CN(C)C1=C(C=C(O1)C=C(C#N)C(=O)N2CCOCC2)Br

Origin of Product

United States

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